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Sucrose octapalmitate - 39024-75-4

Sucrose octapalmitate

Catalog Number: EVT-13950275
CAS Number: 39024-75-4
Molecular Formula: C140H262O19
Molecular Weight: 2249.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Sucrose octapalmitate is a synthetic compound derived from sucrose, a disaccharide composed of glucose and fructose. It belongs to the class of sucrose esters, which are formed by the esterification of sucrose with fatty acids. Specifically, sucrose octapalmitate is created by esterifying sucrose with eight molecules of palmitic acid. This compound has garnered attention for its potential applications in food technology and pharmaceuticals due to its unique properties.

Source

Sucrose octapalmitate was first synthesized in 1921 by chemists Hess and Messner. It is produced from sucrose, which is primarily extracted from sugarcane and sugar beet. The synthesis involves reacting sucrose with palmitic acid, a saturated fatty acid commonly found in palm oil and other fats.

Classification

Sucrose octapalmitate is classified as a sucrose fatty acid ester. It is part of a broader category of compounds known as sucrose esters, which are characterized by their multiple ester bonds formed between the hydroxyl groups of sucrose and fatty acids. These compounds can exhibit varying degrees of substitution depending on the number and type of fatty acids used.

Synthesis Analysis

Methods

The synthesis of sucrose octapalmitate typically involves the following steps:

  1. Preparation of Reactants: Sucrose is dissolved in a suitable solvent, while palmitic acid is prepared as an acyl donor.
  2. Esterification Reaction: The reaction is catalyzed by an acid catalyst (such as sulfuric acid) or through enzymatic means using lipases. Under controlled temperature and pressure conditions, palmitic acid reacts with the hydroxyl groups of sucrose to form the ester bonds.
  3. Purification: The resulting product is purified through techniques such as crystallization or chromatography to isolate sucrose octapalmitate from unreacted materials and side products.

Technical Details

The reaction conditions are crucial for achieving high yields and purity. Typically, the molar ratio of palmitic acid to sucrose is maintained at around 8:1 to ensure complete esterification. The reaction may require several hours to days, depending on the method used.

Molecular Structure Analysis

Structure

Sucrose octapalmitate has a complex molecular structure characterized by its large size and multiple ester linkages. Its molecular formula is C140H262O19C_{140}H_{262}O_{19}, indicating it contains 140 carbon atoms, 262 hydrogen atoms, and 19 oxygen atoms.

Data

The structure can be represented as follows:

Chemical Reactions Analysis

Reactions

Sucrose octapalmitate can undergo various chemical reactions typical for esters:

  1. Hydrolysis: In the presence of water and an acid or base catalyst, sucrose octapalmitate can hydrolyze back into sucrose and palmitic acid.
  2. Transesterification: This reaction can occur when exposed to different alcohols, potentially altering the fatty acid composition.

Technical Details

The hydrolysis reaction can be represented as follows:

C140H262O19+H2OC12H22O11+8C16H32O2C_{140}H_{262}O_{19}+H_2O\rightarrow C_{12}H_{22}O_{11}+8C_{16}H_{32}O_2

This reaction highlights how the compound can revert to its original components under suitable conditions.

Mechanism of Action

Process

The mechanism of action for sucrose octapalmitate primarily involves its role as a fat mimetic in food applications. When consumed, it behaves similarly to fats but does not provide calories because it is not absorbed in the gastrointestinal tract.

Data

Research indicates that due to its bulky structure, sucrose octapalmitate cannot be hydrolyzed by digestive enzymes, allowing it to pass through the digestive system without being metabolized. This property makes it an attractive option for low-calorie food formulations.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white or off-white powder.
  • Solubility: Insoluble in water but soluble in organic solvents such as ethanol and chloroform.
  • Melting Point: The melting point varies based on purity but generally falls within the range of 50-60 °C.

Chemical Properties

  • Stability: Stable under normal storage conditions but may degrade when exposed to extreme temperatures or prolonged light.
  • Reactivity: Reacts with strong acids or bases during hydrolysis but remains inert under neutral conditions.
Applications

Scientific Uses

Sucrose octapalmitate has several applications across various fields:

  1. Food Industry: Used as a fat replacer in low-calorie products due to its ability to mimic fat's mouthfeel without contributing calories.
  2. Pharmaceuticals: Acts as an excipient in drug formulations, enhancing solubility and stability.
  3. Cosmetics: Utilized in personal care products for its emulsifying properties.

Properties

CAS Number

39024-75-4

Product Name

Sucrose octapalmitate

IUPAC Name

[(2R,3R,4S,5R,6R)-6-[(2S,3S,4R,5R)-3,4-di(hexadecanoyloxy)-2,5-bis(hexadecanoyloxymethyl)oxolan-2-yl]oxy-3,4,5-tri(hexadecanoyloxy)oxan-2-yl]methyl hexadecanoate

Molecular Formula

C140H262O19

Molecular Weight

2249.6 g/mol

InChI

InChI=1S/C140H262O19/c1-9-17-25-33-41-49-57-65-73-81-89-97-105-113-126(141)149-121-124-134(153-129(144)116-108-100-92-84-76-68-60-52-44-36-28-20-12-4)136(155-131(146)118-110-102-94-86-78-70-62-54-46-38-30-22-14-6)137(156-132(147)119-111-103-95-87-79-71-63-55-47-39-31-23-15-7)139(152-124)159-140(123-151-128(143)115-107-99-91-83-75-67-59-51-43-35-27-19-11-3)138(157-133(148)120-112-104-96-88-80-72-64-56-48-40-32-24-16-8)135(154-130(145)117-109-101-93-85-77-69-61-53-45-37-29-21-13-5)125(158-140)122-150-127(142)114-106-98-90-82-74-66-58-50-42-34-26-18-10-2/h124-125,134-139H,9-123H2,1-8H3/t124-,125-,134-,135-,136+,137-,138+,139-,140+/m1/s1

InChI Key

WJPZXFWMBSJTPE-PISRTDAGSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC1C(C(C(C(O1)OC2(C(C(C(O2)COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC

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